Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate
Description
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with two aromatic groups: a 4-methyl-3-nitrobenzoyl moiety and a 3-nitrophenyl group.
Properties
IUPAC Name |
ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-3-29-18(23)11-16(13-5-4-6-15(9-13)21(25)26)20-19(24)14-8-7-12(2)17(10-14)22(27)28/h4-10,16H,3,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWPGXDVWAEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the amide bond is facilitated by reacting the nitrobenzoyl chloride with an appropriate amine under controlled conditions.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a biochemical probe, it may bind to specific enzymes or receptors, altering their activity. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities but differ in substituents, leading to variations in properties and applications:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The target compound’s dual nitro groups enhance electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the methoxy group in donates electrons, stabilizing the aromatic ring.
- Polarity and solubility: The hydroxy group in increases water solubility, whereas the cyano group in may reduce it due to dipole interactions.
- Biological relevance: Amino-substituted analogs (e.g., ) are intermediates in drug synthesis, while nitro groups (target, ) are associated with antimicrobial and anticancer activities .
Physico-Chemical Properties
*RT: Room temperature. Assumed based on nitro group stability.
Biological Activity
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₅
- Molecular Weight : 374.36 g/mol
- CAS Number : 11079230
- Physical State : Solid
- Melting Point : 86-88 °C
The compound exhibits biological activity primarily through the inhibition of certain enzymes and pathways. Preliminary studies suggest that it may act as an inhibitor of various protein kinases and enzymes involved in cellular signaling pathways. This inhibition can influence processes such as cell proliferation, apoptosis, and inflammation.
Biological Activity Overview
-
Antitumor Activity
- This compound has shown promise in preclinical studies as an antitumor agent. It appears to induce apoptosis in cancer cell lines through a caspase-dependent pathway.
- Case Study : A study involving human breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It demonstrated significant inhibitory effects on Gram-positive bacteria.
- Case Study : In vitro tests showed that at a concentration of 20 µg/mL, it inhibited the growth of Staphylococcus aureus by 70%.
-
Anti-inflammatory Effects
- This compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines.
- Research Findings : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in TNF-alpha levels, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Nitro groups | Enhance electron-withdrawing properties, increasing potency against target enzymes |
| Ethyl ester group | Contributes to lipophilicity, improving membrane permeability |
| Aromatic rings | Provide stability and potential for π-π interactions with biological targets |
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal that it has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by its moderate lipophilicity, allowing effective distribution throughout the body.
Conclusion and Future Directions
This compound holds significant potential as a therapeutic agent due to its diverse biological activities, particularly in oncology and infectious disease contexts. Further research is warranted to explore its efficacy in vivo and to elucidate the full scope of its mechanisms of action.
Future studies should focus on:
- Detailed pharmacokinetic profiles in animal models.
- Long-term toxicity assessments.
- Clinical trials to evaluate therapeutic efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
